molecular formula C9H12ClN3O3 B2447786 6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 730997-77-0

6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2447786
CAS No.: 730997-77-0
M. Wt: 245.66
InChI Key: BFRSUNXCACCUHG-UHFFFAOYSA-N
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Description

6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H12ClN3O3. It is a pyrimidine derivative, which is a class of organic compounds with a wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,3-dimethyluracil and 2-chloropropionyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoyl group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various oxidizing agents are commonly used in these reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but they often include modified pyrimidine derivatives.

Scientific Research Applications

6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Industry: The compound is used in the production of various chemical products, including dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes involved in DNA replication and repair, making it a potential candidate for anticancer drugs.

    Pathways Involved: It may affect pathways related to cell proliferation and apoptosis, leading to its potential use in cancer therapy.

Comparison with Similar Compounds

6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds:

    Similar Compounds: Other pyrimidine derivatives such as 5-fluorouracil and cytarabine.

    Uniqueness: The presence of the 2-chloropropanoyl group and the specific substitution pattern on the pyrimidine ring make it unique compared to other pyrimidine derivatives.

    Comparison: Compared to 5-fluorouracil, which is widely used as an anticancer drug, this compound may offer different pharmacokinetic properties and biological activities.

Properties

IUPAC Name

6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3/c1-4(10)6(14)5-7(11)12(2)9(16)13(3)8(5)15/h4H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSUNXCACCUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(N(C(=O)N(C1=O)C)C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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